molecular formula C10H17NO5 B033478 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid CAS No. 189321-66-2

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

Cat. No. B033478
M. Wt: 231.25 g/mol
InChI Key: LGWMTRPJZFEWCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid and related derivatives has been explored through various methodologies, including improved synthesis techniques and novel reagents. For instance, an improved synthesis method utilizing a modified Pictet-Spengler reaction yielded high product purity and yield with minimal racemization (Liu et al., 2008). Additionally, novel reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) have been developed for tert-butoxycarbonylation reactions, offering high yield and chemoselectivity under mild conditions (Saito et al., 2006).

Molecular Structure Analysis

The molecular structure of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid derivatives has been elucidated through various techniques, including X-ray crystallography. Such studies have provided insights into the conformational preferences and intermolecular interactions, contributing to a deeper understanding of their structural characteristics (Wang et al., 2011).

Chemical Reactions and Properties

This compound participates in a wide range of chemical reactions, serving as a versatile intermediate for the synthesis of pharmacologically relevant molecules. For example, its reactions with diphenylmethanamine have been documented, highlighting its utility in creating complex morpholine derivatives with potential antibacterial properties (Song et al., 2009).

Physical Properties Analysis

The physical properties of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid and its derivatives, such as solubility and crystalline structure, are crucial for their application in synthesis. These properties are determined by the compound's molecular structure and intermolecular forces, as evidenced by the analysis of crystal packing and hydrogen bonding patterns (Wang et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid derivatives have been explored in the context of synthesis and application in medicinal chemistry. The efficiency of BBDI as a tert-butoxycarbonylation reagent exemplifies the compound's reactivity and the potential for selective modifications under controlled conditions (Saito et al., 2006).

Scientific Research Applications

1. Application in Dipeptide Synthesis

  • Summary of Application: This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are then used as starting materials in dipeptide synthesis .
  • Methods of Application: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide is used to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
  • Results or Outcomes: The dipeptides were obtained in satisfactory yields .

2. Preparation of Renin Inhibitors

  • Summary of Application: “®-4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid” is used in the preparation of renin inhibitors .

3. Amine Protection

  • Summary of Application: The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .
  • Methods of Application: Simple rapid stirring of a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature . Another method involves heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C .
  • Results or Outcomes: The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWMTRPJZFEWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373164
Record name 4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

CAS RN

189321-66-2
Record name 4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1 mol/L aqueous potassium hydroxide solution (3 mL) was added to methyl 4-(tert-butoxycarbonyl)morpholine-2-carboxylate (251 mg, 1.02 mmol) in methanol (15 mL). The mixture was stirred at room temperature for 8 hours. Subsequently, water was added to the mixture, followed by addition of a 5% aqueous citric acid solution to make the mixture acidic. The mixture was then extracted with ethyl acetate. The extract was washed with brine and was dried over magnesium sulfate. Evaporation of the solvent gave 219 mg (93%) of the desired compound as a colorless powder.
Quantity
3 mL
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251 mg
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15 mL
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0 (± 1) mol
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0 (± 1) mol
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Yield
93%

Synthesis routes and methods II

Procedure details

Saturated aqueous NaHCO3 (15 mL) was added to a stirred solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.09 g, 5.0 mmol) (heterocycles, (1993), 35, 105 and WO 2007/06715) in acetone (50 mL) at 0° C. Solid NaBr (0.1 g, 1 mmol) and TEMPO (0.015 g, 0.1 mmol) were added. trichloroisocyanuric acid (2.32 g, 10.0 mmol) was then added for 20 min at 0° C. After addition the reaction mixture was allowed to rise to RT and stirred overnight. 2-Propanol (3 mL) was added and the resulting solution was stirred at RT for 30 min, filtered through a pad of Celite, concentrated under vacuum, and treated with saturated aqueous Na2CO3 solution (15 mL) The aqueous solution was extracted with EtOAc (5 mL), acidified with 6N HCl and extracted with EtOAc (5×10 mL). The combined organic layers were dried over Na2SO4 and the solvent was concentrated to give the title compound as a white solid (1.1 g crude) (M−H) 230.
Quantity
15 mL
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reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
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Quantity
50 mL
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solvent
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Name
Quantity
0.1 g
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reactant
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0.015 g
Type
catalyst
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2.32 g
Type
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Quantity
3 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid
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4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid
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4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid
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4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

Citations

For This Compound
10
Citations
A Sato, Y Fukase, M Kono, A Ochida, T Oda… - …, 2019 - Wiley Online Library
Retinoic‐acid‐related orphan receptor γt (RORγt) inverse agonists could be used for the treatment of autoimmune diseases. Previously, we reported a novel quinazolinedione 1 a with a …
D Iijima, H Sugama, N Awai, Y Takahashi… - ACS Medicinal …, 2022 - ACS Publications
The renin–angiotensin–aldosterone system (RAAS) plays a key role in the regulation of blood pressure. Renin, the first and rate-limiting enzyme of the RAAS, is an attractive target for …
Number of citations: 1 pubs.acs.org
SB Boga, AB Alhassan, J Liu, D Guiadeen… - Bioorganic & Medicinal …, 2017 - Elsevier
8-Amino-imidazo[1,5-a]pyrazine-based Bruton’s tyrosine kinase (BTK) inhibitors, such as 6, exhibited potent inhibition of BTK but required improvements in both kinase and hERG …
Number of citations: 12 www.sciencedirect.com
D Iijima, H Sugama, Y Takahashi, M Hirai… - Journal of Medicinal …, 2022 - ACS Publications
Renin is the rate-limiting enzyme in the renin–angiotensin–aldosterone system (RAAS) which regulates blood pressure and renal function and hence is an attractive target for the …
Number of citations: 1 pubs.acs.org
M Zhu, H Zhou, L Ma, B Dong, J Ding, J Zhou… - European Journal of …, 2022 - Elsevier
By following up on the design vector of optimizing amine-based HIV-1 protease inhibitors, we have designed and biologically evaluated a novel class of inhibitors with the free nitrogen …
Number of citations: 1 www.sciencedirect.com
F Vaghi - 2022 - air.unimi.it
β-Amino acid (AAs) are analogues of α-AAs with a difference: an additional carbon atom between the carboxylic and amine groups. β-AAs are commonly considered not natural amino …
Number of citations: 0 air.unimi.it
C Gardelli, H Wada, A Ray, M Caffrey… - Journal of Medicinal …, 2018 - ACS Publications
Cachexia and muscle wasting are very common among patients suffering from cancer, chronic obstructive pulmonary disease, and other chronic diseases. Ghrelin stimulates growth …
Number of citations: 16 pubs.acs.org
J Yin, Z Feng, Z Li, J Hu, Y Hu, X Cai, H Zhou… - European Journal of …, 2023 - Elsevier
The hepatitis B virus (HBV) capsid assembly modulators (CAMs) have been developed as effective anti-HBV agents in the treatment of chronic HBV infection by targeting the HBV core …
Number of citations: 3 www.sciencedirect.com
CH Le - 2019 - search.proquest.com
The utilization of chemical substances has undoubtedly played an enormous role in the growth and advancement of our society. In recent years, we have become increasingly more …
Number of citations: 0 search.proquest.com
K Doyle, H Lönn, H Käck… - Journal of Medicinal …, 2016 - ACS Publications
A novel series of second generation DPP1 inhibitors free from aorta binding liabilities found for earlier compound series was discovered. This work culminated in the identification of …
Number of citations: 60 pubs.acs.org

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